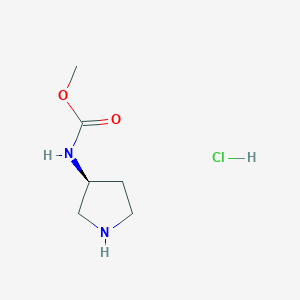

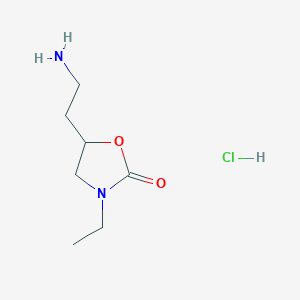

methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

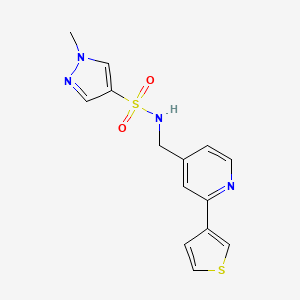

“Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride” is a chemical compound with the molecular formula C7H14ClNO2 . It has an average mass of 179.645 Da and a monoisotopic mass of 179.071304 Da . It is also known by other names such as “(3S)-3-Pipéridinecarboxylate de méthyle, chlorhydrate (1:1)” in French and “Methyl- (3S)-3-piperidincarboxylathydrochlorid (1:1)” in German .

Physical And Chemical Properties Analysis

“Methyl (3S)-pyrrolidin-3-ylcarbamate hydrochloride” is a white to yellow solid at room temperature . It has a molecular weight of 179.65 . More detailed physical and chemical properties such as solubility, melting point, boiling point, etc., were not available in the sources I found .Applications De Recherche Scientifique

Pharmacological Applications

Bradykinin Antagonism : Pyridinolcarbamate, a compound related to pyrrolidines, has been shown to exhibit antagonistic effects against bradykinin-induced venous constriction, demonstrating potential for anti-inflammatory and anti-edematous applications. It also has a preventive effect on inflammatory responses produced by passive cutaneous anaphylaxis and stress-induced arterial reactions, suggesting its utility in cardiovascular research and therapy (Shimamoto et al., 1966).

Synthetic Chemistry and Catalysis

Pyrrolidine Synthesis : The study of pyrrolidines chemistry is significant due to their biological effects and applications in medicine, industry, and as agrochemical substances. The synthesis of pyrrolidines via [3+2] cycloaddition, demonstrating the compound's role in facilitating chemical reactions to produce heterocyclic organic compounds with potential biological activities (Żmigrodzka et al., 2022).

Medicinal Chemistry

Anticancer Activity : Compounds structurally related to pyrrolidines have been studied for their anticancer activities. For instance, derivatives have shown activity against experimental neoplasms, indicating the potential for pyrrolidine structures in developing anticancer agents (Wheeler et al., 1982).

Organocatalysis

Asymmetric Catalysis : Pyrrolidine derivatives have been utilized as efficient organocatalysts for asymmetric Michael addition, offering high yields and excellent stereoselectivity. This highlights their role in synthetic organic chemistry for creating chiral molecules, which are crucial in drug synthesis and the development of new materials (Kaur et al., 2018).

Propriétés

IUPAC Name |

methyl N-[(3S)-pyrrolidin-3-yl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c1-10-6(9)8-5-2-3-7-4-5;/h5,7H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPKDVLKJPBGOOF-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N[C@H]1CCNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2644629.png)

![[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol](/img/structure/B2644635.png)

![8-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2644641.png)

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)

![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)